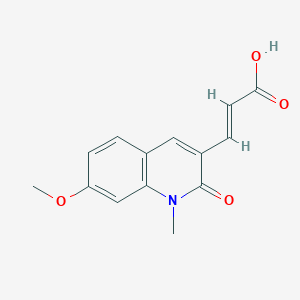![molecular formula C11H14N2O B2821756 1-[(4-Methylphenyl)methyl]pyrazolidin-3-one CAS No. 145547-69-9](/img/structure/B2821756.png)
1-[(4-Methylphenyl)methyl]pyrazolidin-3-one
Vue d'ensemble
Description
“1-[(4-Methylphenyl)methyl]pyrazolidin-3-one” is a chemical compound with the CAS Number: 145547-69-9 . It has a molecular weight of 190.24 and its IUPAC name is 1-(4-methylbenzyl)-3-pyrazolidinone . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “1-[(4-Methylphenyl)methyl]pyrazolidin-3-one” is 1S/C11H14N2O/c1-9-2-4-10(5-3-9)8-13-7-6-11(14)12-13/h2-5H,6-8H2,1H3,(H,12,14) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound “1-[(4-Methylphenyl)methyl]pyrazolidin-3-one” is a solid . Its molecular weight is 190.24 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
Studies have shown that pyrazole and pyrazolone derivatives exhibit significant antimicrobial and antifungal activities. For example, novel compounds synthesized from the pyrazole nucleus have been screened for in vitro antibacterial activity against various strains and demonstrated potential as antimicrobial agents (B'Bhatt & Sharma, 2017). Similarly, pyrazolone derivatives have been evaluated for their antifungal properties, with some compounds showing high efficiency against phytopathogenic fungi, suggesting their potential as antifungal agents (Du et al., 2015).
Anticancer Activity
The synthesis and characterization of celecoxib derivatives, including pyrazole compounds, have revealed anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings indicate the potential of pyrazole derivatives in developing therapeutic agents for various conditions, including cancer (Küçükgüzel et al., 2013).
Inhibitors of Biological Targets
Pyrazole derivatives have been identified as inhibitors of specific enzymes and biological targets, which could be beneficial in treating diseases such as diabetes and cancer. For instance, the discovery and synthesis of novel pyrazoles have led to inhibitors of protein kinase B, a key player in cancer cell growth and survival (Saxty et al., 2007).
Chemical Synthesis and Characterization
Research has also focused on the chemical synthesis and structural characterization of pyrazole derivatives, highlighting their reactivity and potential applications in developing new materials and pharmaceuticals. Computational studies, such as those performed on certain pyrazole derivatives, have provided insights into their reactivity, pharmaceutical potential, and possible inhibitory activity against specific targets, demonstrating their versatility in various scientific domains (Thomas et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures for prevention, response, storage, and disposal .
Propriétés
IUPAC Name |
1-[(4-methylphenyl)methyl]pyrazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9-2-4-10(5-3-9)8-13-7-6-11(14)12-13/h2-5H,6-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEKKJFUXVXPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322467 | |
| Record name | 1-[(4-methylphenyl)methyl]pyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666653 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(4-Methylphenyl)methyl]pyrazolidin-3-one | |
CAS RN |
145547-69-9 | |
| Record name | 1-[(4-methylphenyl)methyl]pyrazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601322467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2821675.png)
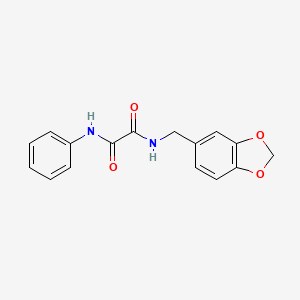
![8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid](/img/structure/B2821681.png)
![4-tert-butyl-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B2821682.png)

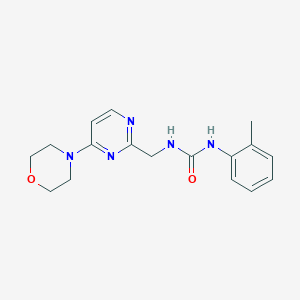
![4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2821687.png)
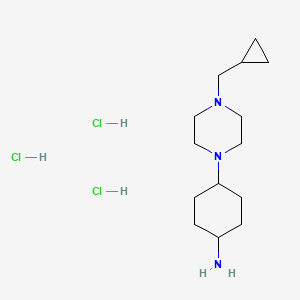
![N-[2-(2,4-dichlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2821689.png)

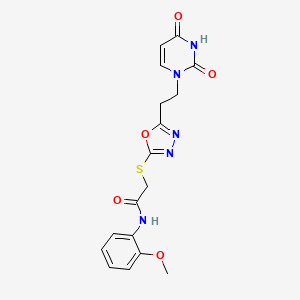

![Endo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B2821695.png)
